molecular formula C11H19NO4 B1381724 3-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid CAS No. 1234176-74-9

3-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid

Cat. No.: B1381724
CAS No.: 1234176-74-9
M. Wt: 229.27 g/mol
InChI Key: PHNDFCGTUWXBMI-UHFFFAOYSA-N
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Description

“3-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1234176-74-9 . It has a molecular weight of 229.28 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-((tert-butoxycarbonyl)(methyl)amino)cyclobutane-1-carboxylic acid . The InChI code is 1S/C11H19NO4/c1-11(2,3)16-10(15)12(4)8-5-7(6-8)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.28 . It is a powder at room temperature .

Scientific Research Applications

  • Scale-Up Synthesis for Biologically Active Compounds : This compound is used in the synthesis of deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivatives, which are valuable for creating biologically active compounds and materials containing cyclobutane ring systems. These compounds are useful in pharmacokinetic studies for drug candidate compounds (Yamashita, Nishikawa, & Kawamoto, 2019).

  • Development of Fluorescent Amino Acid Derivatives : This compound is integral in synthesizing fluorescent amino acid derivatives, like N-[(tert-Butoxy)carbonyl]-3-[2-(1H-indol-3-yl)benzoxazol-5-yl]-L-alanine methyl ester. These derivatives exhibit high fluorescence quantum yield, useful for peptide studies and analytical probes (Guzow, Szabelski, Malicka, & Wiczk, 2001).

  • Radioactive Tracers for Tumor Imaging : The compound is utilized in creating radioactive tracers like syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), which are potential PET ligands for tumor detection. These compounds have shown promise in imaging brain tumors in rodent models (Martarello, McConathy, Camp, Malveaux, Simpson, Simpson, Olson, Bowers, & Goodman, 2002).

  • Synthesis of Stereoisomers for Amino Acid Studies : Researchers have developed methods for synthesizing all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. These unnatural amino acids have potential applications in various biochemical and pharmacological studies (Bakonyi, Furegati, Kramer, La Vecchia, & Ossola, 2013).

These are just a few examples of the diverse scientific research applications of 3-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid and its derivatives. They highlight the compound's versatility in chemical synthesis, particularly in the development of biologically active compounds, fluorescent probes, medical imaging agents, and amino acid research.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are not specified in the search results .

Properties

IUPAC Name

3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12(4)8-5-7(6-8)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNDFCGTUWXBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234176-74-9
Record name 3-{[(tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid
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3-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid
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3-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid
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3-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid
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3-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid
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3-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid

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